1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
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Overview
Description
1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is a heterocyclic compound with the molecular formula C11H15NO3 It features a benzodioxepin ring system, which is a fused bicyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methoxy-substituted benzaldehyde derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methanamine linkage. Common reagents used in this synthesis include methanol, hydrochloric acid, and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.
8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin: A structurally similar compound with different functional groups.
Uniqueness
1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is unique due to its specific methanamine linkage and methoxy substitution, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-6H,2-4,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMSWUHDHLIQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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